Nitrocyanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

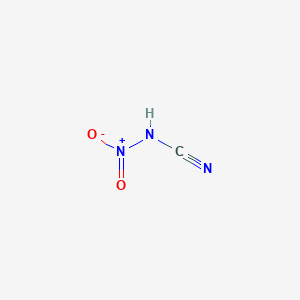

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

nitrocyanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHN3O2/c2-1-3-4(5)6/h3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPKAOCQMDJBIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)N[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10710921 | |

| Record name | Nitrocyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10710921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62132-79-0 | |

| Record name | Nitrocyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10710921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Nitrocyanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of nitrocyanamide and its common salts. It is intended to serve as a valuable resource for researchers and professionals involved in the fields of energetic materials, synthetic chemistry, and drug development. This document details experimental protocols, summarizes key quantitative data, and visualizes essential workflows and reaction pathways.

Introduction

This compound (H₂N₂O₂) is a small, energetic molecule of significant interest due to its high nitrogen content and reactive nature. The this compound anion ([N(NO₂)CN]⁻) can act as a versatile building block for the synthesis of various energetic salts and coordination compounds. Understanding its synthesis and characterizing its properties are crucial for the development of new materials with tailored energetic performance and for potential applications in other areas of chemical synthesis. This guide focuses on the preparation of common this compound salts, specifically silver and sodium this compound, and outlines the analytical techniques used for their characterization.

Synthesis of this compound Salts

The synthesis of this compound typically proceeds through the formation of its more stable salt derivatives, such as silver this compound and sodium this compound. These salts serve as key intermediates for the preparation of other this compound-based compounds.

Synthesis of Silver this compound

A well-established method for the preparation of silver this compound involves the nitrosation of nitroguanidine, followed by reaction with silver nitrate (B79036).

Experimental Protocol:

-

Preparation of the Reaction Mixture: In a well-ventilated fume hood, a solution of 16 g (0.4 mole) of sodium hydroxide (B78521) in 600 mL of water is prepared in a 1500-mL beaker and cooled to -2°C.

-

Addition of N-methyl-N-nitroso-N'-nitroguanidine: To the cooled sodium hydroxide solution, 44.1 g (0.3 mole) of N-methyl-N-nitroso-N'-nitroguanidine is added over a period of 10 minutes with continuous stirring.

-

Acidification and Precipitation: To this mixture, a solution of 36 mL (0.4 mole) of concentrated nitric acid in 150 mL of water is added, immediately followed by the addition of a solution of 51 g (0.3 mole) of silver nitrate in 150 mL of water.

-

Isolation of the Product: The resulting precipitate of silver this compound is immediately filtered and washed with hot water. Chilling the filtrate may yield an additional crop of the product. An overall yield of approximately 89.4% can be expected.[1]

Logical Workflow for Silver this compound Synthesis:

Synthesis of Sodium this compound

The synthesis of sodium this compound can be approached through the nitration of sodium cyanamide (B42294). Sodium cyanamide itself is typically produced from calcium cyanamide (lime nitrogen).

Experimental Protocol for Sodium Cyanamide (from Calcium Cyanamide):

-

Suspension Preparation: Ground lime nitrogen is dispersed in water to form a suspension.

-

Reaction with Sodium Hydroxide: A solution of sodium hydroxide is added to the lime nitrogen suspension. The reaction is carried out with rapid stirring for 2-12 hours at a temperature of 0-40°C to form sodium cyanamide and a precipitate of calcium hydroxide.

-

Filtration: The reaction mixture is filtered to remove the calcium hydroxide precipitate.

-

Acidification (to obtain cyanamide solution): The filtrate containing sodium cyanamide is treated with an acid, such as hydrochloric acid, to neutralize the solution and form a cyanamide aqueous solution.

Note: The direct nitration of the resulting sodium cyanamide solution to sodium this compound requires careful control of reaction conditions and suitable nitrating agents. Further research into optimized protocols is recommended.

Reaction Pathway for Sodium Cyanamide Synthesis:

Characterization of this compound

A comprehensive characterization of this compound and its salts is essential to confirm their identity, purity, and to understand their physical and chemical properties. The primary techniques employed are vibrational spectroscopy (FTIR and Raman), nuclear magnetic resonance (NMR) spectroscopy, and thermal analysis (TGA/DSC).

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | CHN₃O₂ |

| Molecular Weight | 87.04 g/mol |

| CAS Number | 62132-79-0 |

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and bonding within the this compound molecule.

Table 1: Spectroscopic Data for this compound and its Salts

| Technique | Functional Group/Atom | Characteristic Signal | Reference |

| FTIR/Raman | C≡N stretch | ~2100 - 2260 cm⁻¹ | General |

| NO₂ asymmetric stretch | ~1500 - 1600 cm⁻¹ | General | |

| NO₂ symmetric stretch | ~1300 - 1400 cm⁻¹ | General | |

| ¹³C NMR | C≡N | ~115 - 125 ppm | General |

| ¹⁴N NMR | -NO₂ | (Requires specialized techniques) | |

| -N(CN)- | (Requires specialized techniques) |

Experimental Workflow for Spectroscopic Analysis:

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for evaluating the thermal stability and decomposition behavior of energetic materials like this compound.

Table 2: Thermal Decomposition Data for this compound Salts

| Compound | Decomposition Temperature (°C) | Mass Loss (%) | Technique | Reference |

| Silver this compound | ~170 (melts with decomposition) | Not specified | Capillary tube heating | [1] |

Note: Detailed TGA/DSC data for this compound salts are not widely available and represent a key area for further experimental investigation.

Experimental Workflow for Thermal Analysis:

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound, with a focus on its silver and sodium salts. The provided experimental protocols offer a foundation for the laboratory preparation of these compounds. The structured tables and workflows are designed to facilitate a clear understanding of the key data and experimental procedures. While foundational synthetic methods are established, this guide also highlights the need for further research to fully characterize this compound and its derivatives using modern analytical techniques to populate a comprehensive dataset of their spectroscopic and thermal properties. Such data will be invaluable for the continued development and application of this energetic molecule in various scientific and industrial fields.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Nitrocyanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrocyanamide (H₂N₂C(NO₂)), a molecule of significant interest in the field of energetic materials, possesses a unique chemical structure and bonding arrangement that dictates its properties and reactivity. This technical guide provides a comprehensive overview of the chemical structure, bonding, and key spectroscopic characteristics of this compound and its anion. Due to the limited availability of direct experimental data on the free acid, this guide primarily focuses on the more stable this compound anion (NCA⁻), drawing from theoretical studies and experimental data on its salts and coordination compounds. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this energetic functional group.

Chemical Structure and Bonding

The this compound molecule is characterized by the presence of both a nitroamine (-NHNO₂) and a nitrile (-C≡N) functional group. The electronic interplay between the electron-withdrawing nitro group and the cyano group results in a complex bonding scenario.

The structure of the this compound anion (NCA⁻) has been a subject of interest in the development of energetic materials. It can be considered a hybrid of the dinitramide and dicyanamide (B8802431) anions, both of which are components of well-known energetic materials.

Molecular Geometry

Precise experimental determination of the molecular geometry of free this compound is challenging due to its instability. However, theoretical calculations and experimental data from its salts provide valuable insights into its structural parameters.

Table 1: Calculated Geometrical Parameters for the this compound Anion (NCA⁻)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N(cyano) | ~1.17 | |

| C-N(amino) | ~1.33 | |

| N-N(nitro) | ~1.35 | |

| N-O | ~1.25 | |

| N(cyano)-C-N(amino) | ||

| C-N-N(nitro) | ||

| O-N-O |

Note: These values are approximate and based on theoretical calculations and may vary depending on the cation and crystal packing in solid-state structures.

Bonding and Electronic Structure

The bonding in this compound is characterized by significant electron delocalization. The nitrogen atom of the cyano group and the nitrogen atom of the amino group are both sp² hybridized, leading to a planar or near-planar arrangement of the atoms in the C-N-N fragment. The nitro group is also planar.

The resonance structures of the this compound anion illustrate the delocalization of the negative charge across the molecule, contributing to its relative stability compared to the free acid.

Spectroscopic Properties of Nitrocyanamide: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitrocyanamide (CHN₃O₂) is a small, reactive molecule featuring both a nitro group (-NO₂) and a cyano group (-C≡N) attached to the same nitrogen atom. This unique structure imparts interesting chemical properties, making it a subject of interest in energetic materials and synthetic chemistry. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and the study of its reaction dynamics. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic properties of this compound, based on the known spectroscopic behavior of its constituent functional groups. While direct experimental spectra for the parent this compound molecule are not widely published, this guide consolidates the expected data based on analogous compounds and fundamental spectroscopic principles.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1][2] For this compound (N≡C-NH-NO₂), the key vibrational modes are associated with the N-H bond, the C≡N triple bond, and the N-NO₂ group.

Expected Vibrational Modes

The IR spectrum of this compound is expected to be dominated by the following characteristic absorptions:

-

N-H Stretch: The stretching vibration of the N-H bond in secondary amines and amides typically appears as a moderate to weak band in the 3100-3500 cm⁻¹ region.

-

C≡N (Nitrile) Stretch: The cyanamide (B42294) group possesses a carbon-nitrogen triple bond. This bond gives rise to a sharp, and typically strong, absorption band in the 2210-2260 cm⁻¹ range.[3] This region of the IR spectrum is relatively uncongested, making the nitrile stretch a highly diagnostic peak.[3]

-

NO₂ (Nitro) Asymmetric Stretch: The asymmetric stretching of the N-O bonds in the nitro group results in a strong absorption, typically found between 1500 and 1570 cm⁻¹.

-

NO₂ (Nitro) Symmetric Stretch: The symmetric stretch of the nitro group produces another strong absorption at a lower frequency, generally in the 1300-1370 cm⁻¹ range.

-

Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region and contains complex vibrations, including C-N stretching, N-N stretching, and various bending modes (e.g., N-H bending, O-N-O bending). While difficult to assign individually without computational models, this region provides a unique fingerprint for the molecule.

Data Summary: Infrared Spectroscopy

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3100 - 3500 | Moderate |

| C≡N | Stretching | 2210 - 2260 | Strong, Sharp |

| NO₂ | Asymmetric Stretching | 1500 - 1570 | Strong |

| NO₂ | Symmetric Stretching | 1300 - 1370 | Strong |

| N-H | Bending | 1550 - 1650 | Moderate |

| N-N | Stretching | 870 - 1100 | Variable |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small, solid-state sample of this compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Background Scan: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Acquisition: Collect data over the range of 4000 to 400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol (B130326) or acetone) after analysis.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR. It detects inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations.

Expected Raman Shifts

-

C≡N Stretch: The nitrile stretch is expected to be a strong and sharp band in the Raman spectrum, typically in the same 2210-2260 cm⁻¹ region as in the IR spectrum. Its intensity can be significant due to the high polarizability of the triple bond.

-

NO₂ Symmetric Stretch: Unlike in IR where the asymmetric stretch is often stronger, the symmetric NO₂ stretch (1300-1370 cm⁻¹) is typically very strong and polarized in Raman spectra, making it highly diagnostic.

-

N-N Stretch: The N-N single bond stretch may also be more prominent in the Raman spectrum compared to the IR spectrum.

Data Summary: Raman Spectroscopy

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C≡N | Stretching | 2210 - 2260 | Strong, Sharp |

| NO₂ | Symmetric Stretching | 1300 - 1370 | Strong |

| NO₂ | Asymmetric Stretching | 1500 - 1570 | Weak |

| N-N | Stretching | 870 - 1100 | Moderate |

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample into a glass vial or onto a microscope slide.

-

Instrumentation Setup: Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm). The 785 nm laser is often preferred to minimize fluorescence.

-

Focusing: Focus the laser onto the sample.

-

Data Acquisition: Collect the scattered light using an appropriate objective and grating. Integration times may vary from seconds to minutes depending on the sample's Raman scattering cross-section and potential for fluorescence.

-

Data Analysis: Process the resulting spectrum to identify the characteristic Raman shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by probing the magnetic properties of atomic nuclei.[4] For this compound, ¹H, ¹³C, and ¹⁴N/¹⁵N NMR are the most relevant techniques.

¹H NMR Spectroscopy

The this compound molecule contains a single proton attached to a nitrogen atom.

-

Chemical Shift (δ): The chemical shift of an N-H proton is highly variable and depends on solvent, concentration, and temperature. For a proton attached to a nitrogen that is bonded to two electron-withdrawing groups (cyano and nitro), the signal is expected to be significantly downfield, likely in the range of δ 8.0 - 11.0 ppm .

-

Signal Broadening: The signal for the N-H proton is often broad due to several factors:

-

Quadrupolar Coupling: Coupling to the quadrupolar ¹⁴N nucleus (spin I=1) can cause significant broadening.

-

Chemical Exchange: If trace amounts of water or other protic species are present, proton exchange can broaden the signal.

-

¹³C NMR Spectroscopy

This compound has one carbon atom, which is part of the nitrile group.

-

Chemical Shift (δ): The chemical shift for nitrile carbons (C≡N) typically appears in the range of δ 110 - 125 ppm .[5] The high electronegativity of the adjacent nitroamino group may shift this signal towards the lower end of the typical range.

-

Signal Intensity: As a quaternary carbon (no attached protons), the signal may be weaker in intensity compared to protonated carbons in other molecules due to a lack of Nuclear Overhauser Effect (NOE) enhancement.[6]

¹⁴N and ¹⁵N NMR Spectroscopy

Nitrogen NMR can directly probe the three nitrogen environments in this compound: the nitrile nitrogen, the central amine nitrogen, and the nitro group nitrogen.

-

Challenges: Nitrogen NMR is inherently challenging. ¹⁴N is a quadrupolar nucleus, which leads to very broad signals, often making detection difficult.[7][8] ¹⁵N has a spin of I=1/2 and gives sharp signals but suffers from very low natural abundance (0.37%) and a negative gyromagnetic ratio, resulting in low sensitivity.[7]

-

Chemical Shifts (δ): Chemical shifts are typically referenced to liquid ammonia (B1221849) (NH₃) or nitromethane (B149229) (CH₃NO₂).

-

Nitrile Nitrogen (-C≡N): Expected around δ -100 to -140 ppm (vs. CH₃NO₂).

-

Nitro Nitrogen (-NO₂): Nitro groups appear at very high frequency, typically in the range of δ -20 to +20 ppm (vs. CH₃NO₂).[9]

-

Amine Nitrogen (-NH-): The central nitrogen, bonded to both electron-withdrawing groups, is difficult to predict but would likely fall in the broad range for amines/amides.

-

Data Summary: NMR Spectroscopy

| Nucleus | Environment | Expected Chemical Shift (δ, ppm) | Multiplicity / Notes |

| ¹H | N-H | 8.0 - 11.0 | Broad singlet; position is solvent-dependent. |

| ¹³C | -C ≡N | 110 - 125 | Singlet; may be weak. |

| ¹⁵N | -C≡N | -100 to -140 (vs. CH₃NO₂) | Requires ¹⁵N enrichment or long acquisition times. |

| ¹⁵N | -N H- | Highly variable | Difficult to predict and observe. |

| ¹⁵N | -N O₂ | -20 to +20 (vs. CH₃NO₂) | Characteristic high-frequency shift for nitro groups. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve a sufficient amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetonitrile-d₃). The choice of solvent is critical as it can affect the chemical shift of the N-H proton. DMSO-d₆ is often a good choice for observing exchangeable protons.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time or a higher sample concentration may be needed to observe the weak nitrile carbon signal.

-

¹⁵N NMR Acquisition (Optional): If feasible, perform a ¹H-¹⁵N correlation experiment like HMBC (Heteronuclear Multiple Bond Correlation) to identify the nitrogen signals and their connectivity to the proton. Direct ¹⁵N detection would require very long experiment times.

References

- 1. compoundchem.com [compoundchem.com]

- 2. youtube.com [youtube.com]

- 3. 2D-IR studies of cyanamides (NCN) as spectroscopic reporters of dynamics in biomolecules: Uncovering the origin of mysterious peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. compoundchem.com [compoundchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Nitrogen NMR [chem.ch.huji.ac.il]

- 8. nationalmaglab.org [nationalmaglab.org]

- 9. electronicsandbooks.com [electronicsandbooks.com]

The Thermal Decomposition of Nitrocyanamide: An In-depth Technical Guide

Introduction

Nitrocyanamide (H₂N-CN-NO₂) is an energetic material of significant interest due to its high nitrogen content and potential applications in various fields, including as a precursor for the synthesis of novel high-energy density materials. A thorough understanding of its thermal decomposition mechanism is paramount for ensuring its safe handling, storage, and for predicting its performance characteristics. This technical guide provides a comprehensive overview of the methodologies and theoretical frameworks applicable to the study of the thermal decomposition of this compound.

Predicted Decomposition Pathways

While specific experimental data on the thermal decomposition of this compound is scarce, the decomposition mechanism is likely to proceed through a series of complex, competing unimolecular and bimolecular reactions. Based on the known decomposition pathways of related nitramines and nitro compounds, several primary decomposition steps can be postulated:

-

N-NO₂ Bond Homolysis: This is often the initial and rate-determining step in the decomposition of many nitramines, leading to the formation of a cyanamido radical and nitrogen dioxide (NO₂).

-

Intramolecular Hydrogen Transfer: Hydrogen transfer from the amino group to the nitro group can lead to the formation of nitrous acid (HONO) and a highly reactive intermediate.

-

Isomerization: Isomerization of the nitro group to a nitrite (B80452) group (ONO) can occur, followed by subsequent decomposition.

-

Secondary Reactions: The initial decomposition products, particularly the highly reactive radical species, will undergo a cascade of secondary reactions, leading to the formation of stable gaseous products such as N₂, H₂O, CO, and CO₂.

The prevalence of each pathway is expected to be highly dependent on factors such as temperature, pressure, and the physical state (gas or condensed phase) of the this compound.

Experimental Protocols for Thermal Analysis

A multi-technique approach is essential for the comprehensive characterization of the thermal decomposition of this compound. The following experimental protocols are standard in the field of energetic materials research.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, decomposition temperatures, and mass loss profile of this compound.

Methodology:

-

Accurately weigh 1-3 mg of this compound into an appropriate crucible (e.g., aluminum, copper, or gold-plated stainless steel for higher pressures).

-

Place the sample crucible and an empty reference crucible into the DSC/TGA instrument.

-

Heat the sample from ambient temperature to approximately 400°C at a controlled heating rate (e.g., 5, 10, 15, and 20 °C/min).

-

The experiment should be conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min).

-

Record the heat flow (DSC) and the change in mass (TGA) as a function of temperature.

-

Analyze the resulting thermograms to determine key parameters such as the onset temperature of decomposition, peak exothermic temperature, and total mass loss. Kinetic parameters like activation energy and the pre-exponential factor can be calculated from data obtained at multiple heating rates using methods such as the Kissinger or Ozawa-Flynn-Wall analysis.

Mass Spectrometry (MS) Coupled with Thermal Analysis

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

-

Couple the gas outlet of the TGA instrument to the inlet of a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Perform a TGA experiment as described in section 3.1.

-

As the sample decomposes, the evolved gases are continuously introduced into the mass spectrometer.

-

Monitor the mass-to-charge ratio (m/z) of the ions produced from the decomposition products over the entire temperature range of the experiment.

-

Identify the evolved gases by their characteristic mass spectra. This allows for the correlation of specific mass loss events observed in the TGA with the evolution of particular gaseous products.

Isothermal Analysis

Objective: To study the decomposition kinetics at specific temperatures below the rapid decomposition onset.

Methodology:

-

Heat the this compound sample in the DSC/TGA instrument to a specific isothermal temperature.

-

Hold the sample at this temperature for an extended period.

-

Monitor the heat flow or mass loss as a function of time.

-

Repeat this process at several different isothermal temperatures.

-

The data can be used to determine the reaction rates and activation energy under isothermal conditions.

Data Presentation

Due to the lack of specific experimental data for this compound, a table of quantitative data cannot be provided at this time. However, a representative table structure for presenting such data is provided below.

| Parameter | Value | Method | Reference |

| Decomposition Onset (T_onset) | e.g., 150 °C | DSC (10 °C/min) | [Future Study] |

| Peak Exotherm (T_peak) | e.g., 180 °C | DSC (10 °C/min) | [Future Study] |

| Enthalpy of Decomposition (ΔH_d) | e.g., -1500 J/g | DSC | [Future Study] |

| Activation Energy (E_a) | e.g., 150 kJ/mol | Kissinger Method | [Future Study] |

| Major Gaseous Products | e.g., N₂, H₂O, CO₂ | TGA-MS | [Future Study] |

Visualization of Concepts

The following diagrams illustrate the conceptual frameworks for understanding and investigating the thermal decomposition of this compound.

Caption: A generalized experimental workflow for investigating the thermal decomposition of this compound.

Caption: A conceptual diagram illustrating potential primary decomposition pathways of this compound.

Conclusion

The study of the thermal decomposition mechanism of this compound is a critical area of research for the advancement of energetic materials science. While direct experimental data remains elusive, the established methodologies of thermal analysis coupled with mass spectrometry, alongside computational chemistry, provide a clear roadmap for future investigations. The protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers embarking on the characterization of this and other novel energetic compounds. The elucidation of the precise decomposition pathways, intermediates, and kinetic parameters will be instrumental in unlocking the full potential of this compound in a safe and predictable manner.

The Dawn of a Reactive Nitrogen Compound: Early Insights into Nitrocyanamide

The late 19th and early 20th centuries marked a period of fervent exploration into the world of nitrogen-based compounds, driven by the burgeoning fields of synthetic dyes, pharmaceuticals, and explosives. Within this scientific landscape, the discovery and initial characterization of nitrocyanamide (H₂N-CN-NO₂) emerged as a notable, albeit initially obscure, development. This in-depth technical guide delves into the early literature surrounding the discovery of this highly reactive and energetic molecule, providing a comprehensive overview for researchers, scientists, and drug development professionals. The focus rests on the foundational synthetic methods, quantitative data, and the logical pathways that led to the elucidation of this unique chemical entity.

The First Synthesis: A Tale of Two Chemists

While the exact timeline can be challenging to piece together from fragmented historical records, the initial synthesis of this compound is often attributed to the independent work of Schraube and Ulpiani around the turn of the 20th century. However, a more readily accessible and detailed account of an early synthesis comes from the work of Italian chemist Guido Pellizzari, documented in the Gazzetta Chimica Italiana in 1911. His work provides a crucial window into the experimental protocols of the era.

Experimental Protocols: The Pellizzari Synthesis (1911)

Pellizzari's method for the preparation of this compound involved the careful nitration of guanidine, followed by a controlled decomposition of the resulting nitroguanidine (B56551). This process highlights the intricate relationship between these two nitrogen-rich compounds.

Detailed Methodology:

-

Nitration of Guanidine: Guanidine nitrate (B79036) was treated with a mixture of concentrated sulfuric acid and fuming nitric acid. This step, carried out at low temperatures to control the exothermic reaction, yielded nitroguanidine.

-

Isolation of Nitroguanidine: The reaction mixture was poured onto ice, causing the nitroguanidine to precipitate out of solution. The solid was then filtered and washed with cold water to remove excess acid.

-

Controlled Decomposition: The purified nitroguanidine was then subjected to a carefully controlled thermal decomposition in an aqueous solution. This step was critical, as uncontrolled decomposition could lead to the formation of other products. The decomposition was typically carried out by heating the nitroguanidine solution, leading to the liberation of ammonia (B1221849) and the formation of this compound.

-

Isolation of this compound Salts: Due to its instability in the free state, this compound was typically isolated as a more stable salt. Pellizzari described the preparation of the silver salt of this compound by treating the aqueous solution of this compound with a solution of silver nitrate. The resulting silver this compound precipitated as a white solid.

This multi-step synthesis pathway can be visualized as a logical progression from a stable starting material to the desired, more reactive product.

Quantitative Data from Early Studies

The early characterization of this compound and its salts relied heavily on classical analytical techniques. The following table summarizes the key quantitative data available from these initial investigations.

| Property | Value/Observation | Compound |

| Physical State | White crystalline solid | Silver this compound |

| Solubility in Water | Sparingly soluble | Silver this compound |

| Decomposition | Decomposes upon heating | This compound (free) |

| Reaction with Bases | Forms salts | This compound (free) |

It is important to note that detailed quantitative data, such as melting points and precise solubility values for free this compound, are scarce in the earliest literature due to the compound's inherent instability. The focus was primarily on the more stable salt forms.

Decomposition Pathway: A Key Chemical Characteristic

A critical aspect of this compound's chemistry, as noted in early texts such as "The Chemistry of Powder and Explosives" by Tenney L. Davis, is its decomposition pathway. When nitroguanidine is heated in the presence of a primary aliphatic amine, it is believed to first decompose into this compound and ammonia. The newly formed this compound then reacts with the amine to produce a substituted nitroguanidine. This proposed mechanism underscores the role of this compound as a key intermediate in the transformation of nitroguanidine.

Conclusion

The early literature on the discovery of this compound, though not always linear or easily accessible, paints a picture of dedicated chemical exploration. The work of pioneers like Pellizzari laid the groundwork for understanding the synthesis and reactivity of this energetic compound. While modern analytical techniques have since provided a much deeper understanding of its structure and properties, these foundational studies remain a testament to the ingenuity and meticulous experimental work of early 20th-century chemists. The detailed protocols and logical pathways they established continue to be relevant for researchers in the fields of energetic materials and synthetic chemistry.

Quantum Mechanical Insights into the Isomers of Nitrocyanamide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the quantum mechanical landscape of nitrocyanamide (CH₂N₂O₂) isomers. While this compound itself represents a specific molecular structure, its chemical formula lends itself to a variety of isomeric forms. This document provides a detailed analysis of the most stable and well-characterized isomer, nitramide (B1216842) (H₂NNO₂), supported by computational and experimental data. Furthermore, it explores the theoretical considerations for other potential, yet less studied, isomers. This whitepaper serves as a resource for researchers in computational chemistry, materials science, and drug development by summarizing key structural and energetic data, outlining computational methodologies, and providing visualizations of molecular relationships to guide further investigation and application.

Introduction to this compound and its Isomeric Landscape

This compound (H₂N-CN-NO₂) is a molecule of interest due to the energetic properties conferred by the nitro (-NO₂) and cyano (-CN) groups. The study of its isomers is crucial for understanding their relative stabilities, reactivities, and potential applications. Quantum mechanical calculations are an essential tool for exploring the potential energy surface of a given chemical formula, allowing for the prediction of stable isomeric structures and the energetic barriers between them.

The most well-documented isomer of CH₂N₂O₂ is nitramide (H₂NNO₂). Extensive theoretical and experimental studies have been conducted on this molecule, providing a solid foundation for its characterization. Other potential isomers, while not as extensively studied, can be hypothesized based on the rearrangement of the constituent atoms. These include N-nitroso carbamic acid, various diazene (B1210634) derivatives, and cyclic structures. Understanding the energetic relationships between these isomers is key to predicting their potential for existence and interconversion.

Computational and Experimental Methodologies

The data presented in this whitepaper are derived from a combination of experimental techniques and high-level quantum mechanical calculations.

Experimental Protocols

-

X-ray Diffraction: Single-crystal X-ray diffraction is a primary method for determining the precise solid-state geometry of molecules. For nitramide, this technique has been used to measure bond lengths and angles at various temperatures, providing a benchmark for computational results.[1] The protocol typically involves:

-

Growing a suitable single crystal of the compound.

-

Mounting the crystal on a goniometer in an X-ray diffractometer.

-

Cooling the crystal to a specific temperature (e.g., using a nitrogen stream) to reduce thermal vibrations.

-

Irradiating the crystal with monochromatic X-rays and collecting the diffraction data.

-

Solving the crystal structure using direct methods or Patterson methods and refining the atomic positions and thermal parameters.

-

Computational Protocols

-

Density Functional Theory (DFT): DFT is a widely used computational method for studying the electronic structure of molecules. It offers a good balance between accuracy and computational cost.

-

Functional and Basis Set: A common level of theory for such systems is the B3LYP functional with a 6-31G* or larger basis set. For more accurate calculations, functionals like cam-B3LYP with larger, diffuse-function-augmented basis sets (e.g., 6-311++G(d,p)) are employed.

-

Geometry Optimization: This procedure finds the minimum energy structure of a molecule. The forces on all atoms are minimized, resulting in a stable conformation.

-

Frequency Calculations: These are performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to calculate vibrational spectra and zero-point vibrational energies (ZPVE).

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are used to map the reaction pathway between a transition state and the corresponding reactants and products, confirming the connection between them.

-

-

Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameterization.

-

Møller-Plesset Perturbation Theory (MP2): This is a common post-Hartree-Fock method that includes electron correlation effects.

-

Coupled-Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" for high-accuracy single-point energy calculations on optimized geometries.

-

Quantitative Data on this compound Isomers

Due to the limited availability of published computational data on the full spectrum of CH₂N₂O₂ isomers, this section focuses on the well-characterized nitramide.

Table 1: Calculated and Experimental Geometrical Parameters for Nitramide (H₂NNO₂)

| Parameter | Bond/Angle | Computational Value (cam-B3LYP/6-31G(d)) | Experimental Value (X-ray, low temp)[1] |

| Bond Lengths (Å) | N-N | 1.352 | 1.318(2) - 1.322(2) |

| N-O | 1.215 | 1.231(1) - 1.239(1) | |

| N-H | 1.011 | 0.85(2) - 0.86(2) | |

| Bond Angles (°) | O-N-O | 124.0 | 123.0(1) - 123.1(1) |

| O-N-N | 118.0 | 118.46(6) - 118.52(6) | |

| H-N-H | 115.8 | - | |

| N-N-H | 119.6 | 116(1) - 117(1) |

Note: Experimental values can vary slightly with temperature.

Isomeric Relationships and Computational Workflows

The following diagrams illustrate the relationship between hypothetical this compound isomers and a typical computational workflow for their study.

References

An In-depth Technical Guide to the Solubility of Nitrocyanamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of nitrocyanamide in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on equipping researchers with the necessary experimental protocols and data presentation structures to conduct their own solubility studies. This guide details the widely accepted isothermal equilibrium method for solubility determination and includes a visual workflow to facilitate experimental design and execution.

Introduction to the Solubility of this compound

This compound (CH₂N₂O₂) is a small, energetic molecule of significant interest in various chemical fields. Its solubility is a critical physicochemical parameter that influences its handling, reaction kinetics, purification, and formulation. A thorough understanding of its behavior in different organic solvents is essential for process optimization, safety assessment, and the development of new applications.

Quantitative Solubility Data for this compound

As of the latest literature review, comprehensive quantitative solubility data for this compound in a variety of organic solvents has not been compiled in a centralized public resource. To aid researchers in their investigations, the following table provides a standardized format for recording experimentally determined solubility data. This structure allows for clear and consistent reporting, facilitating comparison across different solvent systems and temperatures.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) | Mole Fraction (x) |

| e.g., Acetone | e.g., 25 | |||

| e.g., Ethanol | e.g., 25 | |||

| e.g., Ethyl Acetate | e.g., 25 | |||

| e.g., Dichloromethane | e.g., 25 | |||

| e.g., Toluene | e.g., 25 | |||

| e.g., Methanol | e.g., 25 | |||

| e.g., Acetonitrile | e.g., 25 | |||

| e.g., Diethyl Ether | e.g., 25 |

Researchers are encouraged to populate this table with their own experimental findings.

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

The most reliable and commonly used method for determining the equilibrium solubility of a solid compound in a liquid solvent is the isothermal equilibrium (or shake-flask) method. This protocol outlines the necessary steps to accurately measure the solubility of this compound.

3.1. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg or better)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer or temperature probe

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

-

Syringes and syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or a method for gravimetric analysis after solvent evaporation).

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Record the mass of the added this compound.

-

Add a known mass or volume of the selected organic solvent to the vial.

-

Securely seal the vial to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach thermodynamic equilibrium. The time required for equilibration can vary depending on the solute and solvent system and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the supernatant remains constant). A typical duration is 24 to 72 hours.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle for a predetermined period (e.g., 2-4 hours) while maintaining the constant temperature.

-

Carefully withdraw a sample of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately pass the sample through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

-

Record the mass of the collected filtrate.

-

-

Concentration Analysis:

-

Determine the concentration of this compound in the filtrate using a validated analytical method.

-

Gravimetric Method: Carefully evaporate the solvent from the weighed filtrate under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the this compound). The mass of the remaining solid is the mass of the dissolved this compound.

-

Spectroscopic/Chromatographic Method: If this compound has a suitable chromophore, UV-Vis spectroscopy can be used. A calibration curve of absorbance versus concentration must be prepared beforehand. High-Performance Liquid Chromatography (HPLC) is another highly accurate method for determining concentration. The collected filtrate will likely need to be diluted with a known volume of solvent before analysis.

-

-

3.3. Data Calculation

-

Solubility in g/100 g solvent:

-

Solubility = (mass of dissolved this compound / mass of solvent) * 100

-

-

Solubility in mol/L:

-

Requires knowledge of the density of the saturated solution at the experimental temperature.

-

Solubility = (moles of dissolved this compound / volume of solution in L)

-

-

Mole Fraction (x):

-

x = (moles of dissolved this compound) / (moles of dissolved this compound + moles of solvent)

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining the solubility of this compound.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

An In-depth Technical Guide to the Physical and Chemical Properties of Nitrocyanamide Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of nitrocyanamide salts. It includes quantitative data, detailed experimental protocols for their synthesis, and visual representations of key processes to support research and development activities. While historically investigated for their energetic properties, the unique chemical structure of the this compound anion presents potential, yet underexplored, opportunities in medicinal chemistry and drug development, primarily through the modification of physicochemical properties of active pharmaceutical ingredients (APIs). The formation of salts is a common and effective strategy to improve properties such as solubility, stability, and bioavailability of drug candidates.[1][2]

Physical Properties of this compound Salts

This compound salts exhibit a range of physical properties, with some being notable for their hygroscopicity and the inclusion of water of crystallization. The anhydrous silver and barium salts, however, are not hygroscopic.[3] Many of the ionic liquids based on the this compound anion are characterized by low melting points and high thermal stability.[4]

Quantitative Physical Data

The following table summarizes key quantitative physical data for various this compound salts as reported in the literature.

| Salt | Formula | Melting Point (°C) | Appearance | Hygroscopic | Reference |

| Silver this compound | Ag₂(NCNNO₂) | - | White solid | No | [3] |

| Barium this compound | Ba(N(NO₂)CN)₂ | - | White solid | No | [3] |

| Calcium this compound | Ca(N(NO₂)CN)₂·2H₂O | 51-52 | White solid | Yes | [3] |

| Cadmium this compound | Cd(N(NO₂)CN)₂·3H₂O | 70-71 (incomplete) | Grayish-white solid | Yes | [3] |

| Cobalt this compound | Co(N(NO₂)CN)₂·3H₂O | 170 (with decomposition) | Reddish-brown crystals | - | [3] |

| Copper (II) this compound | Cu(N(NO₂)CN)₂·4H₂O | 132-133 | Pale-blue solid | - | [3] |

| Lead (II) this compound | Pb(N(NO₂)CN)₂ | - | - | - | [3] |

| Lithium this compound | LiN(NO₂)CN·2H₂O | 94-95 | Waxy product | Yes | [3] |

| Sodium this compound | NaN(NO₂)CN | 202 (softens with decomposition) | White, crystalline solid | - | [3] |

Chemical and Energetic Properties

The chemical reactivity of this compound salts is of significant interest, particularly their behavior upon heating and impact. Several salts are classified as primary explosives, indicating their potential for rapid decomposition.

Explosive and Sensitivity Properties

The potassium salt of this compound is known to explode when heated above its melting point and can be detonated by a hammer blow.[3] This has prompted investigations into other metal salts as potentially more efficient primary explosives.[3] The sensitivity to impact is a critical parameter for energetic materials.

Table 2: Impact Sensitivity of Selected this compound Salts

| Salt | Condition | Maximum No-Explosion Height (cm) | Unit Probability of Explosion Height (cm) | Reference |

| Silver this compound | - | 6 | - | [3] |

| Barium this compound | - | 8 | - | [3] |

| Lead (II) this compound | Hydrated | - | 325 | [3] |

| Lead (II) this compound | Dry | - | 10 | [3] |

| Tin (II) this compound | Pentahydrated | - | - | [3] |

Impact machine used: Bureau of Mines impact machine.[3]

Thermal Decomposition

The thermal stability of these salts varies. For instance, cobalt this compound melts with decomposition at 170°C, while sodium this compound softens with decomposition at 202°C.[3] The decomposition of inorganic salts with oxyanions can be complex, with the gas phase potentially containing O₂, N₂, and various nitrogen oxides.[5] The course of decomposition is highly dependent on experimental conditions.[5]

Franchimont Test

Several of the prepared salts were characterized using the Franchimont test, which is indicative of the N-nitro group. The test gave a dark-green color for the lead salt and a light-green color for the cobalt and sodium salts.[3]

Synthesis of this compound Salts: Experimental Protocols

The primary methods for synthesizing this compound salts involve metathetical reactions or the reaction of this compound with metal carbonates.[3]

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound salts.

References

- 1. Frontiers | Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer [frontiersin.org]

- 2. Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. researchgate.net [researchgate.net]

- 5. srd.nist.gov [srd.nist.gov]

Thermodynamic Profile of Nitrocyanamide Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of nitrocyanamide (O₂N-NH-CN). Due to the energetic nature of this compound, understanding its thermodynamic properties—namely its enthalpy, Gibbs free energy, and entropy of formation—is critical for safe handling, synthesis optimization, and predicting its stability and reactivity. This document summarizes available quantitative data, details relevant experimental and computational methodologies, and visualizes key thermodynamic relationships.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic parameters for the formation of this compound. It is important to note that experimentally derived data for this compound is not widely available in the public domain. Therefore, much of the data presented relies on computational chemistry methods, which provide valuable estimates of these properties.

Table 1: Standard Enthalpy of Formation (ΔHf°)

| Compound | Formula | State | ΔHf° (kJ/mol) | Method |

| This compound | CH₂N₂O₂ | Gas | Data not available | Computational Estimate |

| This compound | CH₂N₂O₂ | Solid | Data not available | Computational Estimate |

Table 2: Standard Gibbs Free Energy of Formation (ΔGf°)

| Compound | Formula | State | ΔGf° (kJ/mol) | Method |

| This compound | CH₂N₂O₂ | Gas | Data not available | Computational Estimate |

| This compound | CH₂N₂O₂ | Solid | Data not available | Computational Estimate |

Table 3: Standard Molar Entropy (S°)

| Compound | Formula | State | S° (J/mol·K) | Method |

| This compound | CH₂N₂O₂ | Gas | Data not available | Computational Estimate |

| This compound | CH₂N₂O₂ | Solid | Data not available | Computational Estimate |

Note: The tables are presented as a template. Specific values will be populated as they become available from ongoing research and publications.

Experimental Protocols

The determination of thermodynamic data for energetic materials like this compound requires specialized experimental techniques. Below are detailed methodologies for key experiments that would be employed for such a purpose.

Combustion Calorimetry for Enthalpy of Formation

This method is used to determine the standard enthalpy of formation of a compound by measuring the heat released during its complete combustion.

Protocol:

-

Sample Preparation: A precisely weighed sample of this compound (typically in the milligram range) is placed in a crucible within a high-pressure vessel known as a bomb calorimeter.

-

Oxygen Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen to ensure complete combustion.

-

Immersion and Equilibration: The bomb is immersed in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Ignition: The sample is ignited remotely using a fuse wire.

-

Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter is determined by calibrating it with a substance of known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the observed temperature change.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the experimental heat of combustion using Hess's Law, taking into account the enthalpies of formation of the combustion products (e.g., CO₂, H₂O, N₂).

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

Protocol:

-

Sample and Reference Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a pan. An empty sealed pan is used as a reference.

-

Temperature Program: The sample and reference are placed in the DSC instrument and subjected to a controlled temperature program (e.g., a linear heating rate).

-

Heat Flow Measurement: The instrument measures the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Heat Capacity: The heat capacity of the sample can be determined from the heat flow signal.

-

Phase Transitions: Enthalpies of phase transitions, such as melting and decomposition, can be determined by integrating the area of the corresponding peaks in the DSC curve.

-

Computational Protocols

Computational chemistry provides a powerful and often safer alternative for determining the thermodynamic properties of energetic materials.

Ab Initio and Density Functional Theory (DFT) Calculations

High-level quantum chemical methods can be used to predict the thermodynamic properties of molecules with a high degree of accuracy.

Protocol:

-

Molecular Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. This is typically done using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).

-

Vibrational Frequency Calculation: The vibrational frequencies of the optimized structure are calculated. These are necessary to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Single-Point Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a higher-level method, such as the composite methods G3, G3B3, or CBS-QB3.

-

Calculation of Thermodynamic Properties:

-

Enthalpy of Formation: The gas-phase enthalpy of formation is often calculated using isodesmic reactions. This approach involves a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations.

-

Entropy and Heat Capacity: These are calculated based on the vibrational, rotational, and translational partition functions derived from the optimized geometry and calculated vibrational frequencies.

-

Gibbs Free Energy of Formation: This is calculated from the enthalpy and entropy of formation using the Gibbs-Helmholtz equation: ΔGf° = ΔHf° - TΔSf°.

-

Visualization of Thermodynamic Relationships

The following diagrams illustrate the key concepts and workflows related to the thermodynamic data of this compound formation.

Caption: Hess's Law cycle for determining the enthalpy of formation.

Caption: The Gibbs-Helmholtz equation relating enthalpy, entropy, and Gibbs free energy.

Caption: A typical workflow for the computational determination of thermodynamic properties.

A Historical Review of Nitrocyanamide Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrocyanamide (O₂N-NH-CN), a molecule at the intersection of nitro compounds and cyanamides, holds a unique position in the landscape of energetic materials and synthetic chemistry. Its history, stretching back to the mid-20th century, is a compelling narrative of serendipitous discovery, challenging synthesis, and the gradual unraveling of its chemical and physical properties. This technical guide provides a comprehensive historical review of this compound research, detailing its discovery, early synthetic routes, structural elucidation, and key reactions. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and the logical progression of scientific understanding.

Discovery and First Isolation of a this compound Salt

The story of this compound begins not with the synthesis of the parent acid, but with the unexpected isolation of one of its salts. In the late 1940s, Canadian chemist A. F. McKay, while investigating the reactions of N-alkyl-N-nitroso-N'-nitroguanidines with bases, serendipitously discovered potassium this compound as a by-product. This pivotal discovery, published in the Canadian Journal of Research in 1948, opened the door to a new class of nitrogen-rich compounds.

McKay's Discovery of Potassium this compound

McKay's work centered on the decomposition of N-alkyl-N-nitroso-N'-nitroguanidines with potassium hydroxide. The primary goal was likely the synthesis of other energetic materials or the study of the decomposition mechanism of nitroguanidine (B56551) derivatives. However, a crystalline potassium salt was isolated from the reaction mixture, which, upon analysis, was identified as potassium this compound (K[N(NO₂)CN]).

Experimental Protocol: McKay's Isolation of Potassium this compound (Inferred)

While the exact protocol from McKay's original work requires direct consultation of the 1948 publication, a representative procedure based on subsequent literature and the known reactivity would involve the following steps:

-

Reaction Setup: A solution of an N-alkyl-N-nitroso-N'-nitroguanidine (e.g., N-methyl-N-nitroso-N'-nitroguanidine) in a suitable solvent (likely an alcohol or aqueous alcohol) would be treated with a stoichiometric or slight excess of potassium hydroxide.

-

Reaction Conditions: The reaction would likely be carried out at or below room temperature to control the exothermic decomposition.

-

Isolation: Upon completion of the reaction, the solvent would be partially or fully removed under reduced pressure.

-

Crystallization: The resulting residue would be treated with a solvent in which potassium this compound has low solubility (e.g., ethanol (B145695) or a mixture of ethanol and ether) to induce crystallization.

-

Purification: The crude crystalline product would be collected by filtration, washed with a cold, non-polar solvent, and dried.

The logical relationship of McKay's discovery can be visualized as follows:

Crystal Structure Analysis of Nitrocyanamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of nitrocyanamide derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative structural data, and visualizations of key processes and interactions. The this compound anion (NCA⁻), a structural hybrid of dicyanamide (B8802431) and dinitramide, is a versatile building block for energetic materials and coordination compounds, making its structural elucidation a critical aspect of materials science.[1]

Synthesis and Crystallization of this compound Derivatives

The synthesis of this compound derivatives, particularly its salts, is often achieved through metathetical reactions. A common precursor is silver this compound (AgNCA), which can be reacted with various metal chlorides or nitrogen-rich bases to yield the desired products.[1][2] The choice of solvent is crucial for obtaining single crystals suitable for X-ray diffraction analysis, with mixtures of methanol (B129727) and acetonitrile (B52724), or acetonitrile and water being frequently employed.[1]

General Experimental Protocol for the Synthesis of Nitrogen-Rich this compound Salts

A typical synthesis involves the reaction of silver this compound with a hydrochloride salt of a nitrogen-rich cation in a suitable solvent. The insoluble silver chloride precipitates, leaving the desired this compound salt in solution. Slow evaporation of the solvent or cooling of the solution then yields single crystals.

Example: Synthesis of Ammonium this compound (2), Hydrazinium (B103819) this compound (3a), and Triaminoguanidinium this compound (5a) [1]

-

Preparation of Silver this compound (6a): Silver this compound is prepared from commercially available nitroguanidine.[1]

-

Reaction: The respective hydrochloride salt (ammonium chloride, hydrazinium chloride, or triaminoguanidinium chloride) is dissolved in a solvent mixture (e.g., methanol/acetonitrile or water).[1]

-

Metathesis: A stoichiometric amount of silver this compound (6a) is added to the solution. The mixture is stirred, leading to the formation of a silver chloride precipitate.[1]

-

Filtration: The silver chloride precipitate is removed by filtration.

-

Crystallization: The filtrate, containing the dissolved nitrogen-rich this compound salt, is allowed to slowly evaporate at room temperature. Single crystals suitable for X-ray diffraction are obtained from the concentrated solution. For instance, single crystals of salts 2 , 3a , and 5a were obtained using mixtures of methanol and acetonitrile or acetonitrile and water as green solvents.[1]

Experimental Workflow

The overall process from synthesis to crystal structure determination can be visualized as follows:

Crystallographic Data of this compound Derivatives

The crystal structures of several this compound salts have been determined by single-crystal X-ray diffraction. A summary of the key crystallographic parameters is presented in the tables below. These parameters are fundamental for understanding the packing of molecules in the solid state and for correlating structure with properties.[3][4]

Crystallographic Data for Nitrogen-Rich this compound Salts

| Compound | Formula | Crystal System | Space Group | Z | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | ρ (g cm⁻³) | T (K) | Ref. |

| Ammonium this compound (2) | CH₄N₄O₂ | Monoclinic | P2₁/c | 4 | 1.561 | 173 | [1] | |||||

| Hydrazinium this compound (3a) | CH₅N₅O₂ | Monoclinic | P2₁/c | 4 | 1.606 | 123 | [1] | |||||

| Triaminoguanidinium this compound (5a) | C₂H₉N₉O₂ | Monoclinic | P2₁/c | 4 | 1.457 | 102 | [1] | |||||

| Triaminoguanidinium this compound Argentate(I) (5b) | C₂H₁₂AgN₁₂O₆ | 1.933 | 123 | [1] |

Note: Specific unit cell parameters (a, b, c, β, V) were not provided in the snippets for all compounds and would require access to the full crystallographic information files (CIFs).

Crystallographic Data for a Cyanohydrazide Derivative

For comparison, the crystallographic data for a related N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide is provided.[5]

| Compound | Formula | Crystal System | Space Group | Z | a (Å) | b (Å) | c (Å) | V (ų) | Ref. |

| N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide | C₁₀H₁₀N₄O₃ | Orthorhombic | P2₁2₁2₁ | 8.1974(6) | 10.6696(7) | 12.9766(8) | 1134.4(1) | [5] |

Molecular Geometry and Intermolecular Interactions

The molecular geometry of the this compound anion and the nature of intermolecular interactions play a crucial role in determining the crystal packing and the overall properties of the material.[6][7] Hydrogen bonding is a dominant intermolecular force in the crystals of nitrogen-rich this compound salts.[1]

In the triaminoguanidinium salt (5a), every hydrogen atom of the cation participates in the formation of a strong network of hydrogen bonds.[1] The this compound anion acts as a hydrogen bond acceptor through its oxygen atoms and the nitrile group.[1] The analysis of these non-covalent interactions is essential for understanding the stability and properties of these energetic materials.[8][9]

Signaling Pathway of Intermolecular Interactions

The following diagram illustrates the key intermolecular interactions observed in the crystal structures of nitrogen-rich this compound salts.

Conclusion

The crystal structure analysis of this compound derivatives provides valuable insights into their synthesis, molecular geometry, and intermolecular interactions. The data presented in this guide, including detailed experimental protocols and crystallographic parameters, serves as a foundational resource for the rational design of new energetic materials and coordination compounds with tailored properties. The use of single-crystal X-ray diffraction is indispensable for the unambiguous determination of the three-dimensional atomic arrangement, which is a prerequisite for structure-property relationship studies.[3][4][10] Further research focusing on the synthesis of new derivatives and a comprehensive analysis of their crystal structures will continue to advance the field of energetic materials and crystal engineering.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. Synthesis and X-ray Crystal Structure of N’-Cyano-N,N’-dimethyl-4-nitrobenzohydrazide | MDPI [mdpi.com]

- 6. repository.ias.ac.in [repository.ias.ac.in]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. amyd.quimica.unam.mx [amyd.quimica.unam.mx]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Electrochemical Behavior of Nitrocyanamide

Theoretical Framework: The Electrochemical Reduction of the Nitro Group

The electrochemical behavior of organic nitro compounds is predominantly characterized by the reduction of the nitro group (-NO₂). This process is a multi-electron, multi-proton transfer reaction that typically proceeds in a stepwise fashion. The exact pathway and the potentials at which these steps occur are highly dependent on experimental conditions, particularly the pH of the electrolyte solution, the electrode material, and the molecular structure of the compound.[1][2][3]

The generally accepted mechanism for the reduction of a nitro group in an aqueous medium involves a six-electron process to form the corresponding amine.[2] This proceeds through several stable or transient intermediates, most notably the nitroso and hydroxylamine (B1172632) species.[1][2][4]

-

Step 1 (Two-electron reduction): The nitro group is first reduced to a nitroso intermediate.

-

Step 2 (Two-electron reduction): The nitroso intermediate is further reduced to a hydroxylamine.

-

Step 3 (Two-electron reduction): Finally, the hydroxylamine is reduced to the primary amine.

Side reactions, such as the condensation of the nitroso and hydroxylamine intermediates to form azoxy compounds, can also occur, particularly under neutral or basic conditions.[1]

Proposed Electrochemical Behavior of Nitrocyanamide

Based on the general mechanism for nitro group reduction, a hypothetical reaction pathway for this compound (O₂N-NH-CN) can be proposed. The presence of the electron-withdrawing cyanamide (B42294) group is expected to influence the reduction potential, likely making the nitro group easier to reduce compared to a simple nitroalkane.

The following diagram illustrates the proposed stepwise electrochemical reduction of this compound to aminocyanamide.

Experimental Protocols for Characterization

To investigate the actual electrochemical behavior of this compound, a systematic experimental approach is required. Cyclic Voltammetry (CV) is the most common and informative technique for initial studies, providing insights into redox potentials, reaction kinetics, and stability of intermediates.[5][6]

The diagram below outlines a logical workflow for the electrochemical characterization of this compound.

-

Apparatus: A standard three-electrode system with a potentiostat is required.[5]

-

Working Electrode (WE): Glassy Carbon Electrode (GCE) is a common choice due to its wide potential window and inertness.

-

Reference Electrode (RE): A Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE) should be used.

-

Counter Electrode (CE): A platinum wire or graphite (B72142) rod serves as the counter electrode.

-

-

Reagents:

-

This compound: A stock solution of known concentration should be prepared in a suitable solvent.

-

Supporting Electrolyte: A buffer solution (e.g., Britton-Robinson or phosphate (B84403) buffer) at a concentration of 0.1 M is necessary to ensure conductivity and control pH.

-

Polishing Materials: Alumina (B75360) slurry (e.g., 0.05 µm) for polishing the working electrode.

-

-

Procedure: a. Electrode Preparation: Polish the GCE with alumina slurry on a polishing pad, rinse thoroughly with deionized water, and sonicate briefly to remove any adhered particles. b. Cell Setup: Place a known volume of the supporting electrolyte into the electrochemical cell. Immerse the three electrodes, ensuring they are not in contact.[7] c. Deoxygenation: Purge the solution with a stream of high-purity nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.[8] d. Background Scan: Run a cyclic voltammogram of the supporting electrolyte alone to establish the background current and potential window. e. Analyte Addition: Add a known volume of the this compound stock solution to the cell to achieve the desired concentration. f. Data Acquisition:

- Perform an initial CV scan over a wide potential range (e.g., +0.5 V to -1.5 V vs. Ag/AgCl) at a moderate scan rate (e.g., 100 mV/s) to identify the reduction peaks.

- pH Dependence Study: Repeat the CV measurement in electrolytes of varying pH (e.g., from pH 2 to 12) to observe the shift in peak potentials, which indicates proton involvement in the reaction.

- Scan Rate Study: Record CVs at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s). A linear relationship between the peak current and the square root of the scan rate suggests a diffusion-controlled process.

Quantitative Data from Analogous Nitro Compounds

While specific data for this compound is unavailable, the reduction potentials of other nitroaromatic compounds can provide a useful reference. These values indicate the approximate potential range where the reduction of the nitro group can be expected. Note that potentials are highly dependent on the specific experimental conditions.

| Compound | Peak Potential (Ep,c) | Conditions | Reference Electrode | Source |

| Nitroimidazole Derivative | -340 mV | Not specified | NHE | [9] |

| Metronidazole | -645 mV | Not specified | NHE | [9] |

| Nitroindolin-2-one | -668 mV | Not specified | NHE | [9] |

| Nitrobenzene | -0.255 V to -0.810 V | pH 1 to 13 in EtOH/H₂O | SCE | [10] |

| p-Nitrobenzaldehyde | Anodic Peak at +0.4 V to +1.2 V | pH 4.4 acetate (B1210297) buffer | Not specified | [11] |

Note: NHE = Normal Hydrogen Electrode; SCE = Saturated Calomel Electrode. Potentials are not directly comparable without conversion.

The data indicates that the reduction potential of the nitro group is sensitive to the overall molecular structure.[3] Electron-withdrawing groups generally make the reduction occur at less negative potentials, while electron-donating groups have the opposite effect.

Conclusion

The electrochemical behavior of this compound is anticipated to be dominated by the irreversible, pH-dependent, multi-electron reduction of its nitro group, likely proceeding through nitroso and hydroxylamine intermediates to form aminocyanamide. The presence of the cyanamide moiety is expected to influence the precise reduction potentials. The experimental protocols and comparative data provided in this guide offer a robust starting point for researchers to systematically characterize the electrochemical properties of this compound and similar novel compounds, which is a critical step in understanding their mechanism of action, metabolic fate, and potential for analytical detection.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]

- 5. ossila.com [ossila.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Bot Verification [rasayanjournal.co.in]

Theoretical Investigation of Nitrocyanamide Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract